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Introduction
Barbamide is a fascinating marine natural product first isolated from the marine

cyanobacterium Lyngbya majuscula.[1][2] This lipopeptide has garnered significant attention

within the scientific community due to its unique structural features, including a trichloromethyl

group, and its intriguing biological activities. This technical guide provides a comprehensive

overview of the chemical structure, stereochemistry, and key experimental data related to

barbamide, serving as a valuable resource for researchers in natural product chemistry,

medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry
The molecular structure of barbamide is characterized by a unique assembly of a trichlorinated

fatty acid derivative, a thiazole ring, and an N-methylated amino acid component.

Spectroscopic analysis, including 1H and 13C NMR, and mass spectrometry were instrumental

in the initial structure elucidation.[1][2]

The absolute stereochemistry of barbamide has been determined through total synthesis and

degradation studies. The chiral center at C-7, within the dolaphenine unit, possesses the (S)-

configuration. The stereocenter at C-11, bearing the trichloromethyl group, has also been

established as (S).
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Key Structural Features:

Trichloromethyl Group: A rare feature in natural products, the CCl3 group is attached to a

chiral center, contributing significantly to the molecule's lipophilicity and potential biological

activity.

Thiazole Ring: This heterocyclic moiety is a common feature in many bioactive natural

products and is derived from a cysteine precursor in the biosynthesis.

(E)-Enol Ether: The double bond between C-4 and C-5 exists in the E-configuration.

N-Methyl-L-dolaphenine: This modified amino acid derivative is a key building block in the

barbamide structure.
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Caption: Chemical structure of Barbamide.

Physicochemical and Spectroscopic Data
Precise analytical data is crucial for the identification and characterization of barbamide. The

following tables summarize the key quantitative data reported in the literature.

Table 1: Physicochemical Properties of Barbamide

Property Value Reference

Molecular Formula C₂₀H₂₃Cl₃N₂O₂S [1]

Molecular Weight 477.83 g/mol [1]

Optical Rotation ([α]D) -48.2° (c 1.0, CHCl₃) [1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Barbamide in CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15619144?utm_src=pdf-body
https://www.benchchem.com/product/b15619144?utm_src=pdf-body
https://www.benchchem.com/product/b15619144?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8699186/
https://pubmed.ncbi.nlm.nih.gov/8699186/
https://pubmed.ncbi.nlm.nih.gov/8699186/
https://www.benchchem.com/product/b15619144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position ¹³C (δ, ppm) ¹H (δ, ppm, J in Hz)

2 40.8 3.33 (m)

3 108.8

4 96.2 5.21 (d, 9.5)

5 158.7

6 169.5

7 59.9 5.45 (dd, 10.5, 4.5)

8 170.1

9

10 12.1 1.03 (d, 6.5)

11 39.1
3.38 (dd, 14.0, 4.5), 3.08 (dd,

14.0, 10.5)

12 137.2

13, 17 129.3 7.25 (m)

14, 16 128.5 7.25 (m)

15 126.7 7.18 (m)

18 148.9 7.71 (d, 3.2)

19 116.7 7.29 (d, 3.2)

N-CH₃ 33.5 3.15 (s)

O-CH₃ 55.8 3.65 (s)

CCl₃ 105.1

Data extracted from Orjala & Gerwick, 1996.[1]

Total Synthesis
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The first total synthesis of barbamide was accomplished by Nguyen, Willis, and Gerwick in

2001.[3] Their convergent approach provided unambiguous confirmation of the proposed

structure and stereochemistry.

Retrosynthetic Analysis
The retrosynthetic strategy involved the disconnection of the amide bond between the

trichloroleucine-derived fragment and the N-methyl-L-dolaphenine moiety. This led to two key

intermediates: (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine.
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Caption: Retrosynthetic analysis of Barbamide.

Experimental Protocol: Key Steps in the Total Synthesis
of Barbamide
The following is a summary of the key experimental steps. For a detailed, replicable protocol,

please refer to the primary literature.[3]

1. Synthesis of (S)-3-Trichloromethylbutanoic acid: This starting material was prepared from L-

leucine.

2. Synthesis of (S)-3-Trichloromethylbutanoyl chloride: The carboxylic acid was converted to

the corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or

thionyl chloride.

3. Synthesis of N-methyl-(S)-dolaphenine: This fragment was synthesized from L-phenylalanine

over several steps, including N-methylation and thiazole ring formation.

4. Coupling and Enol Ether Formation:
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(S)-3-trichloromethylbutanoyl chloride was coupled with Meldrum's acid.

The resulting product was then reacted with N-methyl-(S)-dolaphenine to form a β-keto

amide.

Finally, treatment with a methylating agent, such as dimethyl sulfate, in the presence of a

base yielded the (E)-enol ether of barbamide.

Biological Activity and Mechanism of Action
Barbamide was initially identified due to its potent molluscicidal activity.[1] Subsequent studies

have revealed a broader range of biological activities, including affinity for several mammalian

receptors.

Receptor Binding Profile
Barbamide has been shown to have a notable affinity for the following receptors:

Dopamine Transporter (DAT)

Kappa Opioid Receptor (KOR)

Sigma-1 and Sigma-2 Receptors

These interactions suggest that barbamide may have neuromodulatory properties, which is an

active area of ongoing research.

Modulation of Store-Operated Calcium Entry (SOCE)
Recent studies have demonstrated that barbamide can enhance store-operated calcium entry

(SOCE) in sensory neurons.[4] SOCE is a critical signaling pathway that regulates intracellular

calcium levels, which are essential for a wide range of cellular processes.

The proposed mechanism involves the depletion of calcium from the endoplasmic reticulum

(ER), which is sensed by STIM proteins. These proteins then translocate to the plasma

membrane and activate Orai channels, leading to an influx of extracellular calcium. Barbamide
appears to potentiate this influx, although the precise molecular mechanism of this

enhancement is still under investigation.
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Caption: Barbamide's influence on the Store-Operated Calcium Entry (SOCE) pathway.
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Experimental Protocol: Radioligand Displacement Assay
for Receptor Binding
To determine the binding affinity of barbamide for its target receptors, a radioligand

displacement assay can be employed. The following is a generalized protocol that can be

adapted for specific receptors (DAT, KOR, Sigma-1, Sigma-2).

Materials:

Cell membranes expressing the receptor of interest.

A suitable radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT, [³H]U-69,593 for

KOR, --INVALID-LINK---pentazocine for Sigma-1, [³H]DTG for Sigma-2).

Barbamide solutions of varying concentrations.

Assay buffer (e.g., Tris-HCl with appropriate additives).

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the

radioligand, and varying concentrations of barbamide (or a known competitor as a positive

control). Incubate at an appropriate temperature for a specific duration to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the

bound from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.
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Data Analysis: The concentration of barbamide that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity

(Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion
Barbamide stands out as a marine natural product with a distinctive chemical architecture and

promising biological activities. Its unique trichloromethyl group and its ability to modulate key

neuronal receptors and signaling pathways make it a compelling subject for further

investigation. This technical guide provides a solid foundation of its chemical and biological

properties, which will be invaluable for researchers aiming to explore its therapeutic potential

and to design novel analogs with enhanced pharmacological profiles. The detailed

experimental approaches outlined herein offer a starting point for the synthesis,

characterization, and biological evaluation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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